Ethyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
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Description
Scientific Research Applications
Synthesis and Characterization
Thiophene derivatives, including those with specific substituents on the thiophene ring, are of significant interest due to their versatile synthetic applications. For instance, thiophene derivatives have been synthesized for studying their structural characteristics and potential as conformationally restricted analogues in medicinal chemistry (Gentles et al., 1991). The synthesis of such compounds often involves multi-step reactions, providing valuable insights into chemical reactivity and the influence of substituents on the thiophene core.
Antimicrobial and Antiproliferative Activities
Thiophene derivatives exhibit a range of biological activities, including antimicrobial and antiproliferative effects. A study by Spoorthy et al. (2021) discusses the synthesis and characterization of thiophene-carboxylates with antimicrobial properties, highlighting the potential of such compounds in developing new antimicrobial agents (Spoorthy et al., 2021). Furthermore, Ghorab et al. (2013) investigated novel thiophene and thienopyrimidine derivatives for their antiproliferative activity against cancer cell lines, indicating the relevance of thiophene derivatives in cancer research (Ghorab et al., 2013).
Material Science Applications
Thiophene derivatives are also utilized in materials science, particularly in the development of novel dyes and conductive polymers. Iyun et al. (2015) explored heterocyclic disperse dyes with a thiophene moiety for dyeing polyester fibers, demonstrating the compound's utility in textile applications (Iyun et al., 2015). Additionally, the electropolymerization of ethylenedioxythiophene derivatives for creating electrically conductive films has been reported, underscoring the significance of thiophene derivatives in electronics and coatings (Asami et al., 2006).
Properties
IUPAC Name |
ethyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6S2/c1-5-29-22(24)20-21(17(13-30-20)15-8-6-14(2)7-9-15)31(25,26)23-18-12-16(27-3)10-11-19(18)28-4/h6-13,23H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDHEUCRJQNXLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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